molecular formula C14H15N3O3S2 B2459852 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034407-60-6

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2459852
CAS No.: 2034407-60-6
M. Wt: 337.41
InChI Key: YKZILINRYGNVLT-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a structurally complex compound featuring three key components:

  • Hydroxyethyl group: Enhances solubility and hydrogen-bonding capacity, critical for target engagement.
  • 1-Methylimidazole-4-sulfonamide: Imparts basicity (pKa ~6.5–7.0) and sulfonamide functionality, a hallmark of antimicrobial and enzyme-inhibitory activity .

Its imidazole sulfonamide core disrupts folate biosynthesis in microbes, while the benzo[b]thiophene enhances membrane penetration .

Synthesis:
Produced via multi-step organic reactions:

Benzo[b]thiophene-3-carbaldehyde undergoes nucleophilic addition with ethanolamine to form the hydroxyethyl intermediate.

Sulfonylation with 1-methylimidazole-4-sulfonyl chloride under reflux in dichloromethane (yield: 65–70%) .
Industrial optimization employs continuous flow reactors to improve scalability and purity (>95%) .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-17-7-14(15-9-17)22(19,20)16-6-12(18)11-8-21-13-5-3-2-4-10(11)13/h2-5,7-9,12,16,18H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZILINRYGNVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : The imidazole sulfonamide component has been associated with antibacterial and antifungal properties. Compounds with similar structures have shown efficacy against various microbial strains, making this compound a candidate for further antimicrobial studies .
  • Anticancer Potential : Preliminary studies suggest that N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide may inhibit cancer cell proliferation. Its mechanism may involve the modulation of enzyme activity related to cancer growth, similar to other imidazole derivatives .

2. Enzyme Inhibition

  • The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific molecular targets allows it to modulate enzyme activity, which is crucial in developing therapies for diseases like cancer and inflammation.

3. Material Science

  • This compound serves as a building block in synthesizing advanced materials, including organic semiconductors and corrosion inhibitors. Its unique structural properties enable it to contribute to the development of innovative materials in industrial applications.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityExhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
Anticancer EvaluationShowed potential anticancer activity against human colorectal carcinoma cell line (HCT116).
Enzyme InhibitionInvestigated for inhibition of dihydrofolate reductase, an important target in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins, while the imidazole sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Key Findings :

  • The benzo[b]thiophene moiety in the target compound increases metabolic stability compared to thiophene analogs .
  • Chlorophenyl derivatives show higher plasma half-lives but risk off-target CYP interactions .

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety , a hydroxyethyl group , and an imidazole sulfonamide structure . Its molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of approximately 316.36 g/mol. The structural characteristics allow for interactions with various biomolecular targets, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of the benzo[b]thiophene core : This can be achieved via methods like the Gewald reaction or Paal-Knorr synthesis.
  • Formation of the imidazole sulfonamide : The sulfonamide group is introduced through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrophobic interactions : The benzo[b]thiophene moiety can fit into hydrophobic pockets in proteins.
  • Hydrogen bonding : The imidazole sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, modulating their activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the benzo[b]thiophene core have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
3ad< 1C. albicans
3aq3.9–7.8S. aureus

These findings suggest that this compound may possess similar antimicrobial properties due to its structural analogies.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the inhibitory effects of related imidazole derivatives on various enzymes involved in pathogen metabolism. Results indicated that modifications at the imidazole ring significantly affect enzyme inhibition potency.
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to this compound exhibited low cytotoxicity in human cell lines while maintaining antimicrobial efficacy.
  • Molecular Docking Studies : Computational analyses have shown that the compound can effectively bind to critical targets such as protein kinases and polymerases, indicating a mechanism for its potential therapeutic effects.

Q & A

Q. Q1. What are effective synthetic routes for preparing N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide?

Methodological Answer: A common approach involves coupling benzo[b]thiophene derivatives with imidazole-sulfonamide precursors. For example:

  • Step 1: React 3-bromo-benzo[b]thiophene with ethylene oxide to form the hydroxyethyl intermediate.
  • Step 2: Introduce the imidazole-sulfonamide moiety via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., THF, DMF) with catalysts like DBU or DIAD .
  • Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm structure using 1^1H/13^{13}C NMR and HRMS .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy: Confirm stereochemistry via NOESY NMR and functional groups via FT-IR (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}) .
  • Crystallography: For unambiguous confirmation, grow single crystals (solvent: DCM/hexane) and solve the structure using SHELXL .

Advanced Synthesis & Optimization

Q. Q3. How can reaction yields be optimized for the sulfonamide coupling step?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide group.
  • Catalysis: Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions to improve efficiency .
  • Temperature Control: Microwave-assisted synthesis (80–100°C, 30 min) reduces side reactions and improves yields by 15–20% .

Q. Q4. What strategies mitigate racemization during chiral center formation in the hydroxyethyl group?

Methodological Answer:

  • Enantioselective Catalysis: Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to retain stereochemistry .
  • Low-Temperature Reactions: Conduct steps below 0°C to minimize thermal racemization .

Biological Activity & Mechanism

Q. Q5. What are plausible biological targets for this compound based on structural analogs?

Methodological Answer:

  • Metabotropic Glutamate Receptors (mGluRs): The imidazole-sulfonamide moiety resembles THIIC, a known mGlu2 potentiator. Use calcium flux assays (HEK293 cells expressing mGlu2) to evaluate activity .
  • Kinase Inhibition: The benzo[b]thiophene group may target tyrosine kinases (e.g., EGFR). Test via kinase profiling panels (IC50_{50} determination) .

Q. Q6. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., microsomal incubation) and blood-brain barrier permeability (PAMPA assay) to identify bioavailability issues .
  • Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites contributing to efficacy gaps .

Data Analysis & Computational Modeling

Q. Q7. What computational tools predict binding modes of this compound with mGlu2 receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with the mGlu2 allosteric site (PDB: 6N52). Focus on hydrogen bonds with Ser168^{168} and hydrophobic contacts with Leu186^{186} .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes and calculate binding free energy (MM-PBSA) .

Q. Q8. How should crystallographic data be analyzed to resolve ambiguous electron density in the imidazole ring?

Methodological Answer:

  • SHELXL Refinement: Apply restraints for bond lengths/angles and use TWIN/BASF commands for twinned crystals .
  • Density Modification: Apply RESOLVE or PHENIX tools to improve map quality in low-resolution regions (<2.5 Å) .

Experimental Design & Reproducibility

Q. Q9. What controls are essential in pharmacological assays to ensure reproducibility?

Methodological Answer:

  • Positive/Negative Controls: Include THIIC (mGlu2 potentiator) and vehicle (DMSO) in calcium flux assays .
  • Blinding: Implement double-blinding in animal studies (e.g., forced-swim test) to reduce bias .

Q. Q10. How can batch-to-batch variability in compound synthesis impact bioactivity data?

Methodological Answer:

  • Quality Metrics: Enforce strict specifications for purity (>98%), enantiomeric excess (>99%), and residual solvent levels (<0.1%) .
  • Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) and adjust storage (desiccated, -20°C) .

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